
Zinc, bis(6-bromohexyl)-
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Overview
Description
The compound "Zinc, bis(6-bromohexyl)-" is hypothesized to be a zinc-based organometallic complex featuring two 6-bromohexyl ligands. The 6-bromohexyl group is a critical structural motif, often serving as a reactive intermediate in organic synthesis due to the terminal bromine atom, which facilitates nucleophilic substitutions or cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(6-bromohexyl)- typically involves the reaction of zinc with 6-bromohexyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(6-bromohexyl)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of electrochemical methods to generate bromine in situ can also be employed to minimize waste and improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Zinc, bis(6-bromohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in solvents such as water or alcohol.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 6-hydroxyhexyl derivatives, while coupling reactions can produce polymers or other complex structures .
Scientific Research Applications
Potential Applications
Zinc, bis(6-bromohexyl)- has potential applications across various fields:
- Catalysis: It can serve as a zinc-based catalyst in organic reactions.
- Pharmaceuticals: It has potential use in drug formulations because of its biological activity.
- Biological Systems: Interaction studies are crucial for understanding its behavior in biological systems and material applications. Preliminary studies suggest that the compound may interact with various biomolecules, influencing enzymatic activity or cellular uptake mechanisms. Further research is needed to elucidate these interactions fully and assess their implications for safety and efficacy in potential applications.
Structural and Functional Similarities
Zinc, bis(6-bromohexyl)- shares structural and functional similarities with several other compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Zinc(II) acetate | Simple acetate coordination | Commonly used in catalysis |
Zinc phthalocyanine | Phthalocyanine core with zinc | Known for photophysical properties |
Zinc bis(dodecyl)phosphate | Long-chain alkyl groups | Used in surfactants |
Zinc bis(alkyl)carboxylate | Alkyl carboxylic acid derivatives | Exhibits biodegradable properties |
Zinc, bis(6-bromohexyl)- is unique due to its specific halogenated structure, which may enhance its reactivity and interaction profiles compared to other zinc complexes.
Further Research
Mechanism of Action
The mechanism by which Zinc, bis(6-bromohexyl)- exerts its effects involves the coordination of zinc with the 6-bromohexyl groups. This coordination can influence the reactivity of the zinc center, making it more susceptible to nucleophilic attack or redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biomolecules that require zinc as a cofactor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromohexyl-Substituted Organic Molecules
Several bromohexyl-containing compounds have been synthesized and studied, as highlighted in the evidence:
Diketopyrrolopyrrole (DPP) Derivatives
Li et al. (2020) synthesized 2,5-bis(6-bromohexyl)-3,6-bis(5-(4-(diphenylamino)phenyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives for mitochondria-targeted nanomedicine. These compounds self-assemble into nanoparticles (NPs) with distinct photophysical properties. The 6-bromohexyl chains in DPP enhance solubility and enable further functionalization (e.g., imidazole grafting for mitochondrial targeting) .
Unsymmetrical Bis-Indol-2,3-Diones
A 2021 study described the synthesis of 1-(6-bromohexyl)-1H-indol-2,3-diones, which serve as intermediates for novel bis-spiroindoles. The bromohexyl group acts as a spacer, enabling the formation of Schiff bases and subsequent cyclization reactions .
Diethyl(6-Bromohexyl)Malonate
This compound, used in industrial and scientific research, features a bromohexyl group attached to a malonate ester. Its safety data sheet highlights hazards such as skin irritation and environmental toxicity, common among bromoalkyl compounds due to their reactivity .
Zinc-Coordinated Bromohexyl Analogues
Zinc 6-(Benzyloxy)hexyl Methanesulfonate
This compound (CAS 170656-31-2) includes a zinc-coordinated benzyloxyhexyl group. Unlike bromohexyl derivatives, the benzyloxy group reduces electrophilicity, making it less reactive but more stable under ambient conditions. It is supplied by four vendors, indicating industrial relevance .
Zinc-Indole Complexes
Zinc complexes with indole derivatives (e.g., 6-(benzyloxy)indoline-2,3-dione) demonstrate antimicrobial and catalytic activities. The absence of bromine in these structures limits their utility in alkylation reactions but enhances their biocompatibility .
Comparative Data Table
Key Research Findings
Reactivity : Bromohexyl groups in DPP derivatives and bis-indol-2,3-diones enable modular functionalization, critical for drug delivery systems and organic electronics .
Safety : Bromohexyl-containing compounds like diethyl(6-bromohexyl)malonate require stringent handling due to toxicity risks, a trait likely shared by Zinc, bis(6-bromohexyl)- .
Stability: Zinc complexes with non-bromo ligands (e.g., benzyloxyhexyl) exhibit greater stability, suggesting that Zinc, bis(6-bromohexyl)- may require inert storage conditions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Zinc, bis(6-bromohexyl)- to ensure reproducibility?
- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (e.g., stoichiometry, temperature, solvent polarity). Use spectroscopic techniques (e.g., NMR, IR) to monitor intermediate formation and purity. Cross-validate synthetic protocols using peer-reviewed literature from databases like SciFinder or Reaxys to identify inconsistencies in reported methods . For example, discrepancies in bromohexyl precursor ratios may require iterative adjustments, guided by atomic absorption spectrometry (AAS) for zinc quantification .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing Zinc, bis(6-bromohexyl)-?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation, particularly focusing on bromine-zinc coordination signals. High-performance liquid chromatography (HPLC) with UV-Vis detection can assess purity, while X-ray crystallography may resolve ambiguities in stereochemistry. Cross-reference spectral libraries in SciFinder to validate peaks against known organozinc compounds .
Q. How does the reactivity of Zinc, bis(6-bromohexyl)- compare with other alkylzinc halides in nucleophilic substitutions?
- Methodological Answer : Design comparative kinetic studies using model electrophiles (e.g., carbonyl compounds). Monitor reaction rates via gas chromatography (GC) or HPLC, adjusting solvent polarity (e.g., THF vs. DMF) to assess solvent effects. Use cyclic voltammetry to compare redox potentials, as the bromohexyl chain’s electron-withdrawing nature may alter zinc’s electrophilicity .
Advanced Research Questions
Q. What computational strategies can predict the environmental fate of Zinc, bis(6-bromohexyl)- in aqueous systems?
- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways and ligand-exchange equilibria. Validate predictions with experimental data from controlled hydrolysis experiments (pH 4–9), using inductively coupled plasma mass spectrometry (ICP-MS) to track zinc speciation. Integrate atmospheric chemistry models to predict aerosol-phase interactions, referencing DOE atmospheric chemistry frameworks .
Q. How can researchers resolve contradictions in reported catalytic activity of Zinc, bis(6-bromohexyl)- in cross-coupling reactions?
- Methodological Answer : Conduct meta-analyses of published data using tools like Web of Science, focusing on variables such as catalyst loading, ligand effects, and solvent choice. Reproduce conflicting studies under controlled conditions, employing Design of Experiments (DoE) to isolate critical factors. Use multivariate statistical analysis (e.g., PCA) to identify outliers or systematic biases .
Q. What advanced electrochemical techniques elucidate the redox behavior of Zinc, bis(6-bromohexyl)- in non-aqueous media?
- Methodological Answer : Utilize cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in anhydrous solvents (e.g., DCM) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Compare results with zinc finger protein redox studies to infer biological relevance. Calibrate against reference electrodes (e.g., Ag/AgCl) and validate using AAS for post-experiment zinc recovery .
Q. How can mechanistic studies differentiate between radical vs. polar pathways in Zinc, bis(6-bromohexyl)--mediated polymerizations?
- Methodological Answer : Employ radical traps (e.g., TEMPO) and deuterium-labeling experiments to track hydrogen abstraction. Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Compare kinetic isotope effects (KIE) in protiated vs. deuterated solvents to confirm pathway dominance .
Q. Data Management and Validation
Q. What protocols ensure robust reproducibility in toxicity studies of Zinc, bis(6-bromohexyl)-?
- Methodological Answer : Adhere to OECD guidelines for Good Laboratory Practice (GLP). Document batch-specific impurities via HPLC-MS and correlate with cytotoxicity assays (e.g., MTT assays on HEK293 cells). Use blinded data analysis to minimize bias, and archive raw spectra in repositories like Zenodo for peer validation .
Q. How should researchers address solubility discrepancies of Zinc, bis(6-bromohexyl)- in polar aprotic solvents?
- Methodological Answer : Perform systematic solubility tests using the shake-flask method, varying solvent polarity (e.g., DMSO, acetone). Quantify dissolved zinc via ICP-MS and correlate with Hansen solubility parameters. Use molecular dynamics (MD) simulations to model solvent-zinc interactions, adjusting force fields for bromohexyl chain flexibility .
Q. What interdisciplinary approaches validate the inhibitory effects of Zinc, bis(6-bromohexyl)- on metalloenzymes?
- Methodological Answer : Combine enzyme kinetics (e.g., Michaelis-Menten plots for MMP-2 inhibition) with X-ray crystallography to map zinc-binding sites. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with computational docking scores. Cross-reference findings with non-zinc-binding inhibitor studies to isolate mechanism-specific effects .
Properties
CAS No. |
166115-20-4 |
---|---|
Molecular Formula |
C12H24Br2Zn |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
zinc;1-bromohexane |
InChI |
InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |
InChI Key |
ZCCHCAHGQAOBJG-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |
Origin of Product |
United States |
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